molecular formula C21H16BrNO4S B2480031 N-(2-benzoyl-4-bromophenyl)-4-(methylsulfonyl)benzamide CAS No. 674802-99-4

N-(2-benzoyl-4-bromophenyl)-4-(methylsulfonyl)benzamide

Cat. No.: B2480031
CAS No.: 674802-99-4
M. Wt: 458.33
InChI Key: WKBYFZNOFGCZGY-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-bromophenyl)-4-(methylsulfonyl)benzamide: is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various chemical, biological, and industrial applications due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-bromophenyl)-4-(methylsulfonyl)benzamide typically involves multi-step organic reactions. One possible synthetic route could include:

    Bromination: Introduction of a bromine atom to the benzene ring.

    Benzoylation: Addition of a benzoyl group to the brominated benzene ring.

    Sulfonation: Introduction of a methylsulfonyl group to another benzene ring.

    Amidation: Formation of the amide bond between the two benzene rings.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylsulfonyl group.

    Reduction: Reduction reactions could target the carbonyl group in the benzoyl moiety.

    Substitution: The bromine atom on the benzene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: : The compound can be used as an intermediate in the synthesis of more complex molecules. Biology : It may have potential as a biochemical probe or in the study of enzyme interactions. Medicine Industry : Uses in the production of polymers, dyes, or other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-benzoylphenyl)-4-(methylsulfonyl)benzamide
  • N-(4-bromophenyl)-4-(methylsulfonyl)benzamide
  • N-(2-benzoyl-4-bromophenyl)benzamide

Uniqueness

The presence of both the bromine and methylsulfonyl groups in N-(2-benzoyl-4-bromophenyl)-4-(methylsulfonyl)benzamide may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(2-benzoyl-4-bromophenyl)-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrNO4S/c1-28(26,27)17-10-7-15(8-11-17)21(25)23-19-12-9-16(22)13-18(19)20(24)14-5-3-2-4-6-14/h2-13H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBYFZNOFGCZGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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